molecular formula C23H23N5O3S B6584514 2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 1251593-59-5

2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No. B6584514
CAS RN: 1251593-59-5
M. Wt: 449.5 g/mol
InChI Key: DQBLZHKIJJIFRY-UHFFFAOYSA-N
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Description

Triazolo[4,3-a]quinoxaline derivatives are a class of compounds that have been synthesized as potential antiviral and antimicrobial agents . They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Synthesis Analysis

The synthesis of these compounds often involves aromatic nucleophilic substitution reactions . For example, 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine can be reacted with different amines and triazole-2-thiol to yield various derivatives .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a [1,2,4]triazolo[4,3-a]quinoxaline core, which can be functionalized with various substituents .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structures. For example, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups .

Mechanism of Action

While the specific mechanism of action of your compound is not known, some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been found to exhibit antiviral and antimicrobial activities . They may act by intercalating into DNA .

Safety and Hazards

The safety and hazards associated with these compounds would depend on their specific structures and biological activities. Some derivatives have been found to exhibit cytotoxicity .

Future Directions

Future research could focus on synthesizing new derivatives with improved biological activities and better safety profiles. The design of new derivatives could be guided by molecular docking studies and in silico ADMET profiles .

properties

IUPAC Name

2-[8-(2-ethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S/c1-3-17-6-4-5-7-19(17)32-22-21-26-28(23(30)27(21)13-12-24-22)15-20(29)25-14-16-8-10-18(31-2)11-9-16/h4-13H,3,14-15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBLZHKIJJIFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1SC2=NC=CN3C2=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(4-methoxyphenyl)methyl]acetamide

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